4-Iodobenzoyl cyanide
Overview
Description
4-Iodobenzoyl cyanide is an organic compound with the molecular formula C8H4INO It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an iodine atom, and the carboxyl group is replaced by a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodobenzoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 4-iodobenzoic acid with thionyl chloride to form 4-iodobenzoyl chloride. This intermediate is then reacted with sodium cyanide to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or benzene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Iodobenzoyl cyanide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyanide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or thiourea can be used in the presence of a catalyst like copper(I) iodide.
Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of the cyanide group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Substitution: Products include 4-azidobenzoyl cyanide or 4-thiobenzoyl cyanide.
Reduction: The major product is 4-iodobenzylamine.
Oxidation: Products include 4-iodobenzoic acid or other oxidized derivatives.
Scientific Research Applications
4-Iodobenzoyl cyanide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein labeling due to its ability to form covalent bonds with biological molecules.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 4-iodobenzoyl cyanide exerts its effects involves its reactivity towards nucleophiles. The iodine atom and the cyanide group can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in applications such as enzyme inhibition, where the compound can bind to the active site of an enzyme, thereby blocking its activity .
Comparison with Similar Compounds
4-Iodobenzoyl chloride: Similar in structure but with a chloride group instead of a cyanide group. It is used in similar synthetic applications.
4-Iodobenzoic acid: Contains a carboxyl group instead of a cyanide group. It is used in the synthesis of various organic compounds.
4-Iodobenzylamine: Formed by the reduction of 4-iodobenzoyl cyanide. It is used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness: this compound is unique due to the presence of both an iodine atom and a cyanide group, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, with applications that are not easily replicated by its analogs .
Properties
IUPAC Name |
4-iodobenzoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWQJIJFOKTNAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451386 | |
Record name | 4-Iodobenzoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198978-33-5 | |
Record name | 4-Iodobenzoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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